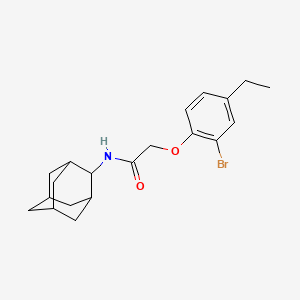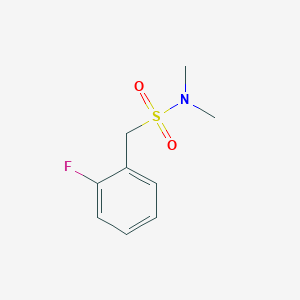
1-(2-fluorophenyl)-N,N-dimethylmethanesulfonamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 1-(2-Fluorophenyl)-N,N-dimethylmethanesulfonamide often involves methods that enable the introduction of fluorine atoms or fluorine-containing groups into organic molecules, enhancing their reactivity and stability. For instance, the use of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride has been described as a deoxofluorinating agent with high thermal stability and resistance to aqueous hydrolysis, capable of performing fluorinations of alcohols, aldehydes, and ketones with high yield, indicating the potential synthetic pathways that could be applied for compounds like 1-(2-Fluorophenyl)-N,N-dimethylmethanesulfonamide (Umemoto et al., 2010).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds, particularly those with fluorine substitutions, can significantly influence their physical and chemical properties. Studies on polymorphism of aromatic sulfonamides with fluorine groups reveal that fluorine's presence affects polymorphism, which in turn can influence the compound's solubility and stability (Terada et al., 2012).
Chemical Reactions and Properties
Compounds like 1-(2-Fluorophenyl)-N,N-dimethylmethanesulfonamide are subject to various chemical reactions, including conjugate additions and electrophilic substitutions, given the presence of fluorine atoms and sulfonamide groups. The fluoromethyl group's introduction into selected nucleophiles, as seen with fluoromethyl-2,4,6-trinitrophenylsulfonate, showcases the reactivity of fluorine-containing sulfonamides and their potential for forming new chemical bonds (Reichel et al., 2021).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility in various solvents, and stability under different conditions, are crucial for understanding their behavior in chemical reactions and potential applications. The inclusion of fluorine atoms often increases the compounds' lipophilicity and stability, making them suitable for various organic synthesis applications.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards nucleophiles or electrophiles, and participation in specific chemical reactions, are pivotal in determining the compound's utility in synthetic chemistry. For instance, the synthesis and application of N-fluoro amines and their analogues as fluorinating reagents in organic synthesis highlight the versatility and reactivity of fluorine-containing compounds in facilitating the introduction of fluorine atoms into target molecules (Furin & Fainzil’berg, 2000).
Aplicaciones Científicas De Investigación
Fluorination Capabilities and Stability
- Fluorinated Compounds for Drug Discovery: The synthesis and application of various fluorinated compounds, including derivatives similar to 1-(2-fluorophenyl)-N,N-dimethylmethanesulfonamide, have been explored for their unique properties in drug discovery. The introduction of fluorine atoms into molecules is a key strategy due to the unique effects of fluorine, such as enhancing stability, lipophilicity, and binding affinity in pharmaceuticals. A study highlighted the use of phenylsulfur trifluorides as stable and versatile fluorinating agents, offering a safer and more convenient alternative to traditional reagents like DAST for synthesizing fluorinated compounds with potential application in medicinal chemistry (Umemoto et al., 2010).
Material Science Applications
- Fuel Cell Technology: Fluorinated sulfonated poly(arylene ether) copolymers have been developed for use in proton exchange membranes (PEMs) in fuel cells. These materials exhibit excellent thermal, mechanical, and electrochemical stability, with improved conductivity compared to commercial Nafion membranes. The introduction of fluorine and sulfonate groups enhances the membrane's ion exchange capacity and stability, making it a promising candidate for energy applications (Kim, Park, & Lee, 2020).
Medicinal Chemistry
- Cerebrovasodilation and Anticonvulsant Activity: Compounds bearing structural similarities to 1-(2-fluorophenyl)-N,N-dimethylmethanesulfonamide have been investigated for their potential in cerebrovasodilation and anticonvulsant activity. Specifically, derivatives such as 5-[(4-fluorophenyl)sulfonyl]thiophene-2-sulfonamide have shown promise in increasing cerebral blood flow and exhibiting anticonvulsant properties in preclinical models, suggesting potential therapeutic applications in neurological disorders (Barnish et al., 1981).
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-N,N-dimethylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO2S/c1-11(2)14(12,13)7-8-5-3-4-6-9(8)10/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTABHCRUOYHBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CC1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N'-bis[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4618694.png)
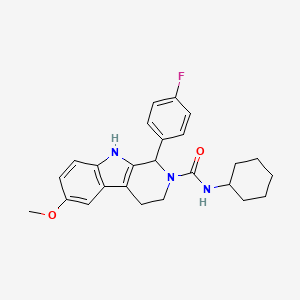

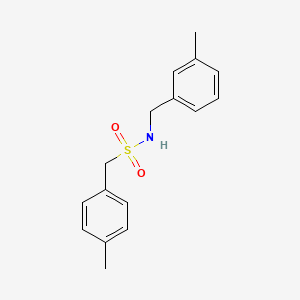
![3-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4618749.png)
![4-bromo-1-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B4618754.png)
![1-[2-(4-fluorophenoxy)butanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4618761.png)
![N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-benzimidazol-5-yl}benzenesulfonamide](/img/structure/B4618764.png)
![4-{4-[(4-isobutylphenyl)sulfonyl]-1-piperazinyl}-4-oxobutanoic acid](/img/structure/B4618765.png)
![N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-N'-ethylthiourea](/img/structure/B4618771.png)
![dimethyl 3-methyl-5-{[(2-pyridinylthio)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4618777.png)
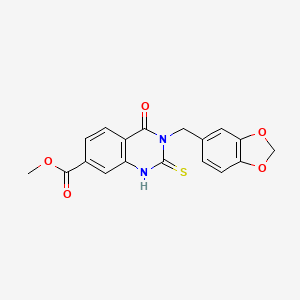
![N-(2-chloro-4-methylphenyl)-2-{[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4618784.png)
